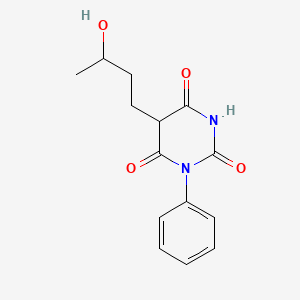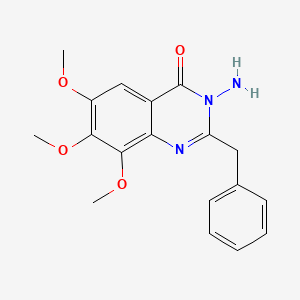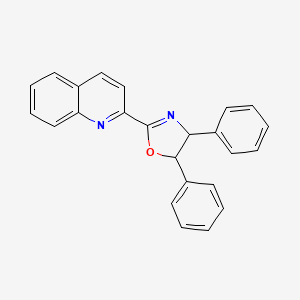
(S,R)-BisPh-Quinox
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S,R)-BisPh-Quinox is a chiral ligand that has garnered significant attention in the field of asymmetric catalysis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the synthesis of enantiomerically pure compounds. The unique structure of this compound, which includes both phosphine and quinoxaline moieties, contributes to its effectiveness in catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,R)-BisPh-Quinox typically involves the reaction of a quinoxaline derivative with a phosphine compound. One common method includes the use of a palladium-catalyzed cross-coupling reaction between a quinoxaline halide and a phosphine borane complex. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 60°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomeric purity.
化学反応の分析
Types of Reactions
(S,R)-BisPh-Quinox undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the quinoxaline moiety to dihydroquinoxaline.
Substitution: Nucleophilic substitution reactions can occur at the phosphine or quinoxaline sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, dihydroquinoxalines, and substituted quinoxalines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(S,R)-BisPh-Quinox has a wide range of applications in scientific research:
Chemistry: It is extensively used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound’s ability to induce chirality makes it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: this compound is employed in the synthesis of chiral pharmaceuticals, which can have different biological activities based on their enantiomeric form.
Industry: The compound is used in the production of fine chemicals and agrochemicals, where enantioselectivity is crucial.
作用機序
The mechanism by which (S,R)-BisPh-Quinox exerts its effects involves the coordination of the phosphine and quinoxaline moieties to a metal center. This coordination creates a chiral environment that facilitates enantioselective catalysis. The molecular targets include transition metal complexes, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion.
類似化合物との比較
Similar Compounds
(R,R)-BisPh-Quinox: Another chiral ligand with similar applications but different enantioselectivity.
(S,S)-BisPh-Quinox: A stereoisomer of (S,R)-BisPh-Quinox with distinct catalytic properties.
BINAP: A widely used chiral ligand in asymmetric catalysis, known for its high enantioselectivity.
Uniqueness
This compound is unique due to its specific combination of phosphine and quinoxaline moieties, which provide a distinct chiral environment. This uniqueness allows for high enantioselectivity in catalytic reactions, making it a valuable tool in the synthesis of enantiomerically pure compounds.
特性
分子式 |
C24H18N2O |
|---|---|
分子量 |
350.4 g/mol |
IUPAC名 |
4,5-diphenyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C24H18N2O/c1-3-10-18(11-4-1)22-23(19-12-5-2-6-13-19)27-24(26-22)21-16-15-17-9-7-8-14-20(17)25-21/h1-16,22-23H |
InChIキー |
RLOADAOBQOTJID-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=NC4=CC=CC=C4C=C3)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13834424.png)


![2-Ethoxy-4-[2-[[1-[2-(3-hydroxy-3-O-methoxymethyl-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoic Acid Ethyl Ester](/img/structure/B13834444.png)
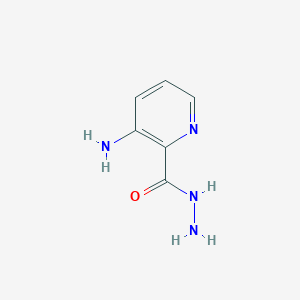
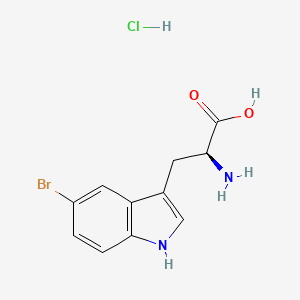
![2,2'-[(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diylbis(nitrilomethylidyne)]bis[4,6-bis(1,1-dimethylethyl)phenol](/img/structure/B13834459.png)
![2-[2-[4-[(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium](/img/structure/B13834466.png)

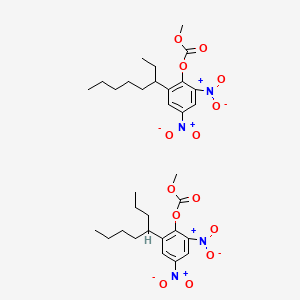
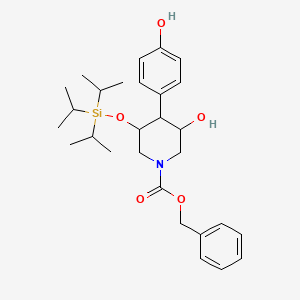
![(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13834477.png)
